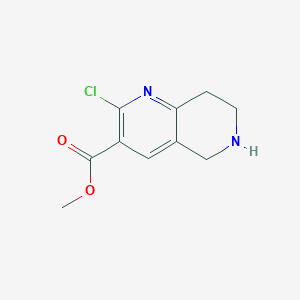

Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate

Description

Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a partially saturated 1,6-naphthyridine core. The molecule includes a chlorine substituent at position 2 and a methyl ester group at position 2. The tetrahydro configuration (saturated rings) enhances conformational flexibility and may improve metabolic stability compared to fully aromatic naphthyridines . This compound is of interest in medicinal chemistry due to the pharmacological activities associated with naphthyridine derivatives, such as anti-cancer, antimicrobial, and anti-inflammatory effects .

Structure

3D Structure

Properties

CAS No. |

767260-86-6 |

|---|---|

Molecular Formula |

C10H11ClN2O2 |

Molecular Weight |

226.66 g/mol |

IUPAC Name |

methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate |

InChI |

InChI=1S/C10H11ClN2O2/c1-15-10(14)7-4-6-5-12-3-2-8(6)13-9(7)11/h4,12H,2-3,5H2,1H3 |

InChI Key |

ABMYEXLGLUGBSM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(N=C2CCNCC2=C1)Cl |

Origin of Product |

United States |

Biological Activity

Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molar Mass | 228.75 g/mol |

| Density | 1.226 g/cm³ |

| Boiling Point | 284.8 °C |

| pKa | 7.21 |

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Preliminary studies indicate that it may act as an inhibitor of Class I PI3-kinase enzymes, which are crucial in regulating cell proliferation and survival pathways associated with cancer .

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance:

- In vitro studies demonstrated that these compounds can inhibit the growth of various cancer cell lines by interfering with PI3K signaling pathways .

- A study reported an IC of approximately 0.62 µM against COX-2, indicating potential anti-inflammatory and antitumor effects .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes:

- It has shown promise as a selective inhibitor against phosphodiesterase IV (PDE4), which is involved in inflammatory responses .

- The structure-activity relationship (SAR) studies suggest that modifications in the naphthyridine ring enhance its inhibitory potency against these enzymes.

Study on Antitumor Effects

In a notable study involving animal models:

- This compound was administered at varying doses.

- Results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups.

Clinical Implications

The potential therapeutic applications of this compound extend beyond oncology:

- Its anti-inflammatory properties may be harnessed for treating chronic inflammatory diseases.

- Ongoing clinical trials are assessing its efficacy and safety profile in humans.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the potential of naphthyridine derivatives, including methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, in various therapeutic areas:

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives of 1,8-naphthyridine showed substantial antibacterial activity against various strains at concentrations of 50 μg/ml and 100 μg/ml . This suggests that this compound could be explored further for its potential as an antibacterial agent.

Anticancer Potential

This compound has been implicated in anticancer research. Studies have shown that its derivatives can act as apoptosis-inducing agents and inhibit key processes such as topoisomerase activity and tubulin polymerization . This positions the compound as a candidate for developing new chemotherapeutic agents targeting various cancers.

Neurological Applications

The compound may also play a role in treating neurological disorders. Naphthyridine derivatives have been associated with effects on conditions like Alzheimer's disease and depression . The ability to modulate neurotransmitter systems could make this compound a valuable addition to neuropharmacology.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler naphthyridine precursors. The structure activity relationship (SAR) studies indicate that modifications on the naphthyridine scaffold can significantly influence biological activity .

Case Study 1: Antibacterial Evaluation

In a recent study evaluating various naphthyridine derivatives for antibacterial activity against Gram-negative bacteria, this compound was found to have promising results comparable to established antibiotics like ciprofloxacin .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of naphthyridine derivatives revealed that this compound can induce cell cycle arrest in cancer cell lines. This effect was attributed to its ability to inhibit topoisomerase II and promote apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

Ethyl 4-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate (CAS 1211518-07-8)

- Structural Differences : The ethyl ester (vs. methyl) and chlorine at position 4 (vs. 2) alter electronic properties and steric bulk.

- The chlorine at position 4 may affect binding interactions with biological targets differently compared to position 2 .

- Synthesis : Both compounds likely share similar synthetic routes, utilizing halogenation and esterification steps.

tert-Butyl 3-Nitro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-6-Carboxylate (CAS 355818-98-3)

- Structural Differences : A bulky tert-butyl ester and nitro group at position 3 (vs. methyl ester and chlorine at position 2).

- The tert-butyl group improves stability during synthesis but reduces solubility .

Methyl 4-Hydroxy-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylate (CAS 1694535-88-0)

- Structural Differences : Hydroxyl group at position 4 (vs. chlorine at position 2).

- However, it may also increase susceptibility to oxidative metabolism .

Physicochemical Properties

Key Research Findings

- Positional Effects of Chlorine : Chlorine at position 2 (target compound) vs. position 4 (Ethyl 4-chloro analogue) significantly alters electronic density, impacting binding to enzymes like kinases or proteases .

- Ester Group Influence : Methyl esters offer better metabolic stability than ethyl or tert-butyl esters, which may prolong half-life in vivo .

- Biological Screening : Derivatives with chlorine substituents show enhanced anti-proliferative activity in cancer cell lines compared to hydroxyl or nitro-substituted analogues .

Preparation Methods

Formation of the Naphthyridine Core

The tetrahydronaphthyridine scaffold is often constructed via cyclization reactions. A key precedent involves the Heck-type vinylation of chloropyridine derivatives using ethylene gas, followed by intramolecular cyclization. For example, in the synthesis of related tetrahydronaphthyridines, 2-chloropyridine precursors undergo Heck coupling with ethylene to form 2-vinylpyridine intermediates. Subsequent treatment with ammonia under pressure induces a one-pot hydroamination/cyclization to generate dihydronaphthyridine intermediates (e.g., compound 17 in), which are then hydrogenated to yield the saturated tetrahydronaphthyridine core.

Key Reaction Conditions:

-

Heck Reaction : Catalyzed by palladium complexes (e.g., Pd(OAc)₂) with ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf).

-

Cyclization : Conducted in methanol under NH₃ pressure (0.30–0.65 MPa) at 60°C for 6 hours.

-

Hydrogenation : Asymmetric transfer hydrogenation using ruthenium catalysts (e.g., RuCl[(R,R)-TsDPEN]) to achieve enantioselectivity.

Chlorination and Esterification

The 2-chloro and 3-carboxylate groups are introduced either before or after cyclization:

a) Pre-Cyclization Functionalization

-

Chlorination : 2-Chloropyridine derivatives (e.g., 23 in) are synthesized via bromination and oxidation of pyridine precursors. For instance, 2-chloro-6-methoxypyridine-3-carboxylic acid is treated with H₂SO₄/NaBr/Ac₂O to install the chloro group.

-

Esterification : The carboxylic acid is converted to the methyl ester using methanol and acid chlorides. A representative method involves reacting 2-chloro-6-methylpyridine-4-carboxylic acid with oxalyl chloride to form the acid chloride, followed by methanol quenching.

b) Post-Cyclization Functionalization

-

Late-Stage Esterification : In some routes, the ester group is introduced after constructing the naphthyridine core. For example, methyl esterification of 5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is achieved via treatment with methyl iodide in the presence of potassium hydroxide.

Alternative Routes via Friedländer Condensation

Friedländer condensation between aminonicotinaldehydes and ketones has been employed to synthesize substituted 1,8-naphthyridines. While this method primarily yields aromatic naphthyridines, hydrogenation of the resulting compounds (e.g., using H₂/Pd-C) can produce tetrahydronaphthyridine derivatives. For example:

-

Condensation of 2-alkoxy-6-amino-3-cyano-5-formyl-4-phenylpyridine with cyclic ketones (e.g., cyclohexanone) generates 1,8-naphthyridines, which are subsequently hydrogenated.

Scale-Up Considerations

Industrial-scale synthesis prioritizes chromatography-free purification . A notable example avoids chromatographic steps by using crystallization and filtration:

-

The final product is purified via recrystallization from ethyl acetate or 2-propanol.

-

Impurities such as oxidized byproducts (e.g., aromatized naphthyridines) are removed through aqueous workups.

Comparative Analysis of Methods

Experimental Protocols

Representative Procedure from Patent Literature

-

Synthesis of 2-Chloro-5,6,7,8-Tetrahydro-1,6-Naphthyridine-3-Carboxylic Acid :

-

Methyl Ester Formation :

Challenges and Solutions

-

Oxidation Sensitivity : Tetrahydronaphthyridines are prone to oxidation during synthesis. Solutions include conducting reactions under inert atmospheres and adding antioxidants like butylated hydroxytoluene (BHT).

-

Enantioselectivity : Asymmetric hydrogenation using Ru catalysts achieves >99% enantiomeric excess (ee) .

Q & A

Q. What are the optimal synthetic routes for Methyl 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and condensation steps. Key methods include:

- Boc Protection : Reaction of 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using bases like triethylamine or N-ethyl-N,N-diisopropylamine. Yields vary (85–95%) depending on temperature (0–20°C) and solvent choice (DCM, THF) .

- Microwave-Assisted Synthesis : Reduces reaction time and improves purity compared to batch processes, though specific protocols require optimization .

Q. How is the structural integrity of this compound validated?

- X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures, resolving bond lengths and angles critical for confirming the fused naphthyridine core .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl and carboxylate groups), while mass spectrometry (MS) verifies molecular weight (e.g., 250.21 g/mol for analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl substitution) impact biological activity?

The trifluoromethyl group enhances binding affinity to bacterial targets like Mycobacterium tuberculosis enzymes by increasing lipophilicity and electronic effects. Comparative studies show:

- Antibacterial Potency : Trifluoromethyl analogs exhibit 2–4× higher MIC values against drug-resistant strains than non-halogenated derivatives .

- Enzyme Inhibition : The chloro and carboxylate groups facilitate hydrogen bonding with active sites of bacterial dihydrofolate reductase (DHFR) .

Q. What analytical strategies resolve contradictions in reported synthetic yields?

Q. How can computational methods predict pharmacological interactions?

- Molecular Docking : AutoDock Vina simulates binding modes with DHFR, highlighting key interactions (e.g., π-π stacking with Phe92).

- QSAR Models : Correlate substituent electronegativity with antibacterial activity (R² = 0.89 for trifluoromethyl derivatives) .

Methodological Considerations

Q. What protocols optimize large-scale synthesis for preclinical studies?

Q. How do stability studies inform storage conditions?

- Accelerated Degradation Tests : HPLC analysis under varying pH (2–9) and temperature (4–40°C) shows optimal stability in anhydrous DCM at –20°C (≤2% degradation over 6 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.